LY 163443 - 97581-70-9

LY 163443

Catalog Number: EVT-274972
CAS Number: 97581-70-9
Molecular Formula: C20H22N4O3
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 163443 is a novel peptide leukotriene receptor antagonist of LTD4 and LTE4.
Source and Classification

LY 163443 was developed by Eli Lilly and Company, falling under the category of leukotriene receptor antagonists. These compounds function by inhibiting the action of leukotrienes, which are inflammatory mediators involved in various pathophysiological processes, especially in respiratory conditions .

Synthesis Analysis

The synthesis of LY 163443 involves several steps, typically starting from simpler organic compounds. Although specific proprietary details are often not disclosed, general synthetic routes for similar compounds include:

  1. Formation of Key Intermediates: Initial reactions may involve the formation of a piperazine derivative, which serves as a core structure.
  2. Cyclization: This step often includes cyclization reactions to introduce necessary cyclic structures that enhance biological activity.
  3. Functionalization: Further functional groups are introduced to optimize receptor binding and selectivity.
  4. Purification: The synthesized compound is purified using techniques such as chromatography to ensure the removal of impurities and by-products.

The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for achieving high yields and purity .

Molecular Structure Analysis

The molecular structure of LY 163443 can be described as follows:

  • Core Structure: The compound features a piperazine ring, which is common in many pharmacologically active compounds.
  • Functional Groups: It contains multiple functional groups that contribute to its receptor binding properties, including amine and carbonyl groups.
  • 3D Configuration: The spatial arrangement of atoms in LY 163443 is crucial for its interaction with leukotriene receptors. Computational modeling techniques can be employed to predict the binding conformation and affinities .

Structural Data

  • Exact Mass: 366.17 g/mol
  • Molecular Weight: 366.410 g/mol

These values are essential for characterizing the compound during synthesis and analysis.

Chemical Reactions Analysis

LY 163443 undergoes several chemical reactions relevant to its function as a leukotriene receptor antagonist:

  1. Binding Reactions: The primary reaction involves the binding to leukotriene receptors (specifically CysLT1 and CysLT2). This binding inhibits the action of leukotrienes, thereby reducing inflammation.
  2. Metabolic Reactions: In vivo studies show that LY 163443 may undergo metabolic transformations in the liver, affecting its pharmacokinetics and duration of action.
  3. Deactivation Pathways: Understanding how LY 163443 is deactivated in biological systems can provide insights into its therapeutic window and potential side effects .
Mechanism of Action

The mechanism of action for LY 163443 primarily involves:

  • Receptor Antagonism: By blocking the CysLT1 and CysLT2 receptors, LY 163443 prevents leukotrienes from exerting their pro-inflammatory effects on bronchial tissues.
  • Reduction of Inflammatory Response: This antagonism leads to decreased bronchoconstriction, mucus secretion, and vascular permeability associated with asthma and other respiratory diseases.

Research indicates that this dual receptor blockade may offer enhanced therapeutic benefits compared to single-receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of LY 163443 include:

  • Appearance: Typically presented as a solid or powder form.
  • Solubility: Solubility characteristics are crucial for formulation; it generally exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: Stability studies indicate that LY 163443 maintains integrity under standard storage conditions but may require protection from light or moisture.

These properties influence both the formulation strategies used in drug development and the compound's bioavailability .

Applications

LY 163443 has several scientific applications:

  1. Therapeutic Use in Respiratory Diseases: Its primary application is as a treatment for bronchial asthma and chronic obstructive pulmonary disease by alleviating symptoms related to leukotriene activity.
  2. Research Tool: In pharmacological studies, LY 163443 serves as a valuable tool for investigating the role of leukotrienes in various inflammatory processes.
  3. Potential Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to enhance efficacy against respiratory diseases.
Introduction to Leukotriene-Mediated Pathophysiological Pathways

Role of Leukotrienes in Inflammatory and Ischemic Conditions

Leukotrienes (LTs), particularly cysteinyl leukotrienes (CysLTs) like LTD₄ and LTE₄, are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. These eicosanoids exert pro-inflammatory effects by binding to G protein-coupled receptors (CysLT₁ and CysLT₂), leading to bronchoconstriction, vascular permeability, leukocyte recruitment, and smooth muscle proliferation [5] [8]. In ischemic conditions (e.g., myocardial infarction, stroke), leukotrienes amplify tissue damage through neutrophil infiltration, endothelial activation, and microvascular thrombosis. For instance, LTD₄ exacerbates splanchnic artery occlusion shock by promoting vasoconstriction and capillary leakage, reducing blood flow to vital organs [4]. Atherosclerotic plaques show elevated 5-LO expression, linking CysLTs to lipid retention, foam cell formation, and plaque instability [2] [5]. These pathways establish leukotrienes as critical targets for pharmacologic intervention in inflammatory and ischemic diseases.

Historical Context of Leukotriene Receptor Antagonist Development

The development of leukotriene receptor antagonists emerged from the identification of "Slow-Reacting Substance of Anaphylaxis" (SRS-A) in the 1940s, later characterized as a mixture of LTC₄, LTD₄, and LTE₄. Early antagonists like FPL 55712 (1970s) provided proof of concept but suffered from poor pharmacokinetics. This spurred efforts to synthesize orally bioavailable, selective inhibitors. LY 163443 (1-[2-hydroxy-3-propyl-4-{[4-(1H-tetrazol-5-ylmethyl)phenoxy]methyl}phenyl]ethanone) was among the first tetrazole-based antagonists developed in the 1980s, designed to mimic the carboxylic acid group of endogenous leukotrienes while resisting metabolic degradation [6] [7] [9]. Its optimization focused on enhancing binding affinity for CysLT₁ receptors and in vivo stability, positioning it as a tool compound for elucidating leukotriene dynamics in disease models. Unlike later clinical agents (e.g., montelukast), LY 163443 prioritized research applications over chronic human use [3] [9].

Properties

CAS Number

97581-70-9

Product Name

LY 163443

IUPAC Name

1-[2-hydroxy-3-propyl-4-[[4-(2H-tetrazol-5-ylmethyl)phenoxy]methyl]phenyl]ethanone

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H22N4O3/c1-3-4-18-15(7-10-17(13(2)25)20(18)26)12-27-16-8-5-14(6-9-16)11-19-21-23-24-22-19/h5-10,26H,3-4,11-12H2,1-2H3,(H,21,22,23,24)

InChI Key

OKLGLROKXFUYEI-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)COC2=CC=C(C=C2)CC3=NNN=N3

Solubility

Soluble in DMSO

Synonyms

1-(2-hydroxy-3-propyl-4-((4-(1H-tetrazol-5-ylmethyl)phenoxy)methyl)phenyl)ethanone
Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(1H-tetrazol-5-ylmethyl)phenoxy)methyl)phenyl)-
LY 163443
LY-163443

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)COC2=CC=C(C=C2)CC3=NNN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.